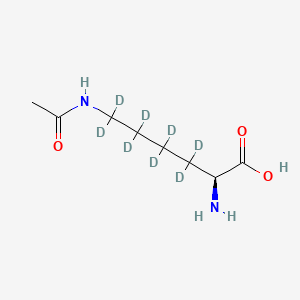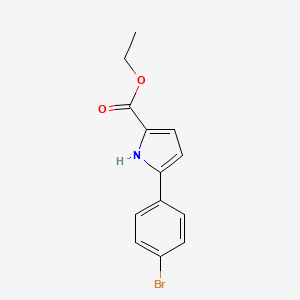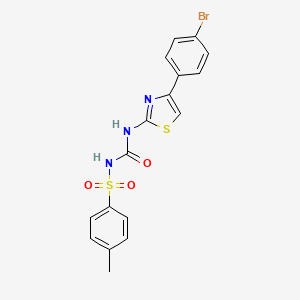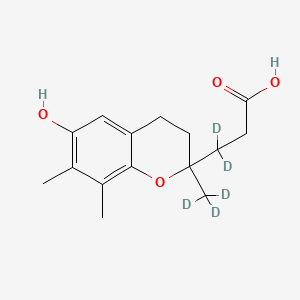
gamma-CEHC-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-CEHC-d5, also known as 3,4-dihydro-6-hydroxy-2,7,8-trimethyl-2H-1-benzopyran-2-propanoic acid-d5, is a deuterium-labeled derivative of gamma-CEHC. Gamma-CEHC is a metabolite of gamma-tocopherol, a form of Vitamin E. This compound is primarily used in scientific research to study the metabolic pathways and biological effects of gamma-tocopherol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Gamma-CEHC-d5 is synthesized by incorporating deuterium into gamma-CEHC. The process involves the selective replacement of hydrogen atoms with deuterium. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon and a deuterium source like deuterium oxide (D2O) or deuterium gas (D2).
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Gamma-CEHC-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced back to its parent tocopherol form.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Gamma-tocopherol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Gamma-CEHC-d5 is widely used in scientific research for various applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of gamma-tocopherol metabolism.
Biology: Helps in studying the biological effects of gamma-tocopherol and its metabolites.
Medicine: Used in pharmacokinetic studies to understand the distribution and elimination of gamma-tocopherol in the body.
Industry: Employed in the development of new antioxidant formulations and supplements.
Mechanism of Action
Gamma-CEHC-d5 exerts its effects by mimicking the behavior of gamma-CEHC in biological systems. It acts as an antioxidant, scavenging free radicals and reducing oxidative stress. The compound targets various molecular pathways involved in inflammation and oxidative damage, thereby providing protective effects against cellular damage.
Comparison with Similar Compounds
Gamma-CEHC-d5 is compared with other similar compounds such as alpha-CEHC and gamma-CEHC. While all these compounds are metabolites of tocopherols, this compound is unique due to its deuterium labeling, which makes it a valuable tool in metabolic studies. The deuterium labeling allows for precise tracking and quantification in biological systems.
Similar Compounds
Alpha-CEHC: A metabolite of alpha-tocopherol with similar antioxidant properties.
Gamma-CEHC: The non-deuterated form of this compound, also a metabolite of gamma-tocopherol.
Trolox: A water-soluble analog of Vitamin E with antioxidant properties.
Properties
Molecular Formula |
C15H20O4 |
|---|---|
Molecular Weight |
269.35 g/mol |
IUPAC Name |
3,3-dideuterio-3-[6-hydroxy-7,8-dimethyl-2-(trideuteriomethyl)-3,4-dihydrochromen-2-yl]propanoic acid |
InChI |
InChI=1S/C15H20O4/c1-9-10(2)14-11(8-12(9)16)4-6-15(3,19-14)7-5-13(17)18/h8,16H,4-7H2,1-3H3,(H,17,18)/i3D3,7D2 |
InChI Key |
VMJQLPNCUPGMNQ-BBWXTLFWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1(CCC2=CC(=C(C(=C2O1)C)C)O)C([2H])([2H])CC(=O)O |
Canonical SMILES |
CC1=C(C=C2CCC(OC2=C1C)(C)CCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,6R)-3,4-bis(acetyloxy)-6-(benzyloxy)-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12427977.png)

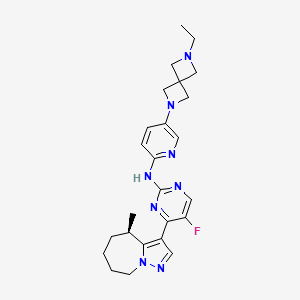


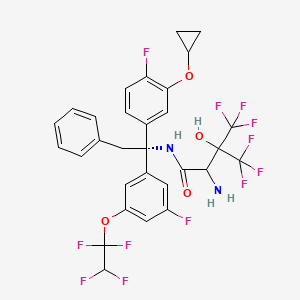
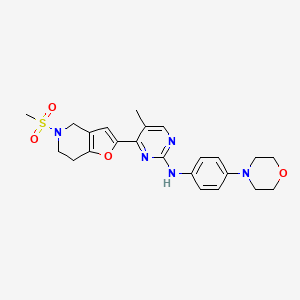
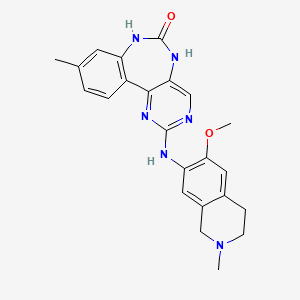
![1-{2,4-Dihydroxy-6-methoxy-3-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]phenyl}-3-(2,4-dihydroxyphenyl)prop-2-en-1-one](/img/structure/B12428010.png)
